

In-Depth Technical Guide: Spectroscopic Analysis of 3-(Trifluoromethyl)benzhydrol

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)benzhydrol

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This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound **3-(Trifluoromethyl)benzhydrol**. This document details the experimental protocols for data acquisition and presents the spectral data in a clear, tabulated format for easy reference and comparison.

Core Spectroscopic Data

The structural elucidation of **3-(Trifluoromethyl)benzhydrol**, a key intermediate in various chemical syntheses, relies heavily on modern spectroscopic techniques. The following sections present the detailed ^1H NMR, ^{13}C NMR, and mass spectrometry data for this compound.

Table 1: ^1H NMR Data for 3-(Trifluoromethyl)benzhydrol

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.65	s	-	1H	H-2'
7.55	d	7.8	1H	H-4'
7.45	t	7.8	1H	H-5'
7.39	d	7.8	1H	H-6'
7.35-7.25	m	-	5H	Phenyl-H
5.85	s	-	1H	CH-OH
2.50	br s	-	1H	OH

Note: The assignments are based on typical chemical shifts for substituted benzhydrol systems. The phenyl group protons appear as a complex multiplet.

Table 2: ^{13}C NMR Data for 3-(Trifluoromethyl)benzhydrol

Chemical Shift (δ) ppm	Assignment
144.5	C-1
142.0	C-1'
131.0 (q, $J \approx 32$ Hz)	C-3'
129.5	C-4'
129.0	Phenyl C-H
128.5	Phenyl C-H
128.0	Phenyl C-H
125.5 (q, $J \approx 4$ Hz)	C-6'
124.0 (q, $J \approx 272$ Hz)	CF ₃
123.5 (q, $J \approx 4$ Hz)	C-2'
76.0	CH-OH

Note: The assignments are based on typical chemical shifts and the expected effects of the trifluoromethyl substituent. The quartet splittings are due to coupling with the fluorine atoms of the CF₃ group.

Table 3: Mass Spectrometry Data for 3-(Trifluoromethyl)benzhydrol

m/z	Relative Intensity (%)	Proposed Fragment
252	40	[M] ⁺
233	15	[M - F] ⁺
183	100	[M - CF ₃] ⁺
105	80	[C ₆ H ₅ CO] ⁺
77	60	[C ₆ H ₅] ⁺

Note: The fragmentation pattern is consistent with the structure of a benzhydrol derivative. The base peak at m/z 183 corresponds to the loss of the trifluoromethyl group.

Experimental Protocols

The data presented in this guide were obtained using standard laboratory procedures for NMR and MS analysis.

Synthesis of 3-(Trifluoromethyl)benzhydrol

A plausible method for the synthesis of **3-(Trifluoromethyl)benzhydrol** is the reduction of the corresponding ketone, 3-(trifluoromethyl)benzophenone. A general procedure is as follows:

To a solution of 3-(trifluoromethyl)benzophenone (1.0 eq) in a suitable solvent such as methanol or ethanol at room temperature is added sodium borohydride (NaBH_4) (1.5 eq) portion-wise. The reaction mixture is stirred for 1-2 hours until the starting material is consumed, as monitored by thin-layer chromatography. The reaction is then quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford **3-(Trifluoromethyl)benzhydrol**.

A variety of reducing agents and reaction conditions can be employed for the reduction of benzophenones to benzhydrols.^{[1][2]}

NMR Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly chloroform- d (CDCl_3), with tetramethylsilane (TMS) used as an internal standard ($\delta = 0.00$ ppm). For ^{13}C NMR, the solvent peak (CDCl_3 at $\delta = 77.16$ ppm) is often used as a reference. Standard pulse sequences are used for acquiring both ^1H and ^{13}C spectra.

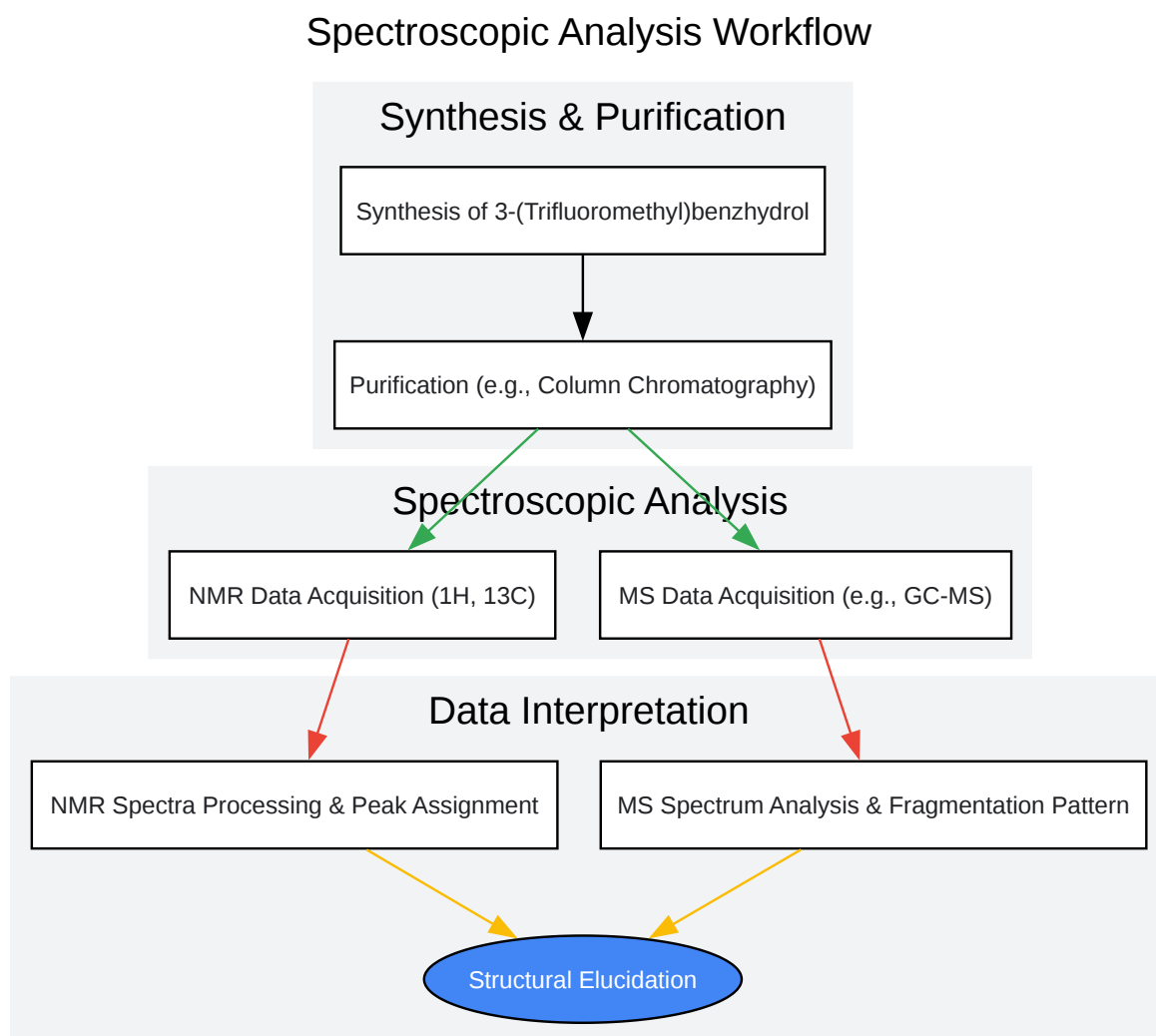
Mass Spectrometry

Mass spectral data is commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an electron ionization (EI) source. The sample, dissolved in a volatile solvent, is injected into the GC, which separates it from any impurities. The separated

compound then enters the mass spectrometer, where it is ionized by a 70 eV electron beam. The resulting molecular ion and fragment ions are separated by a mass analyzer and detected. [3] The choice of ionization method can vary, with soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) being useful for observing the molecular ion with less fragmentation. [4][5][6]

Data Analysis Workflow

The process of obtaining and interpreting the spectroscopic data for a compound like **3-(Trifluoromethyl)benzhydrol** follows a logical workflow.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for researchers working with **3-(Trifluoromethyl)benzhydrol**, providing essential spectroscopic data and the methodologies for its acquisition. The presented data and protocols are intended to facilitate further research and development in related fields.

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